molecular formula C10H19F3N2 B13964549 1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine

1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine

Katalognummer: B13964549
Molekulargewicht: 224.27 g/mol
InChI-Schlüssel: MCNWSZVBWGZHEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine involves several steps. The synthetic routes typically include the reaction of appropriate starting materials under controlled conditions to introduce the trifluoromethyl group and the piperidine ring. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical products.

Wirkmechanismus

The mechanism of action of 1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H19F3N2

Molekulargewicht

224.27 g/mol

IUPAC-Name

1,1,1-trifluoro-N-[(1-propan-2-ylpiperidin-3-yl)methyl]methanamine

InChI

InChI=1S/C10H19F3N2/c1-8(2)15-5-3-4-9(7-15)6-14-10(11,12)13/h8-9,14H,3-7H2,1-2H3

InChI-Schlüssel

MCNWSZVBWGZHEF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCCC(C1)CNC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.